molecular formula C14H10ClN B14124212 5-Chloro-1-phenyl-1H-indole

5-Chloro-1-phenyl-1H-indole

Katalognummer: B14124212
Molekulargewicht: 227.69 g/mol
InChI-Schlüssel: RTOYKOQOXPAKPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1-phenyl-1H-indole is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-phenyl-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-1-phenyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the indole ring, leading to various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1-phenyl-1H-indole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

    5-Chloro-1H-indole: Lacks the phenyl group at the 1st position.

    1-Phenyl-1H-indole: Lacks the chlorine atom at the 5th position.

    5-Bromo-1-phenyl-1H-indole: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 5-Chloro-1-phenyl-1H-indole is unique due to the combined presence of the chlorine atom and phenyl group, which imparts distinct chemical properties and biological activities compared to its analogs .

Eigenschaften

Molekularformel

C14H10ClN

Molekulargewicht

227.69 g/mol

IUPAC-Name

5-chloro-1-phenylindole

InChI

InChI=1S/C14H10ClN/c15-12-6-7-14-11(10-12)8-9-16(14)13-4-2-1-3-5-13/h1-10H

InChI-Schlüssel

RTOYKOQOXPAKPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=CC3=C2C=CC(=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.